Butyl hexanoate
Overview
Description
Butyl hexanoate, also known as butyl caproate, is an ester that is commonly synthesized through esterification reactions. It is a compound of interest due to its applications in various industries, including food, beverage, and cosmetics. The ester is known for its fruity odor, making it a valuable additive for flavoring and fragrance purposes.
Synthesis Analysis
The synthesis of butyl hexanoate can be achieved through different methods. One approach involves the use of ionic liquids as dual catalyst-solvents, as demonstrated in the esterification of hexanoic acid with n-butanol using 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIm][HSO4]) . This method offers advantages over traditional Fischer esterification by reducing side reactions and corrosion issues. Another innovative approach is the reactive extraction process intensified by deep eutectic solvents (DES), which combines the extraction and catalysis steps to enhance the formation of butyl hexanoate .
Molecular Structure Analysis
The molecular structure of butyl hexanoate is not directly discussed in the provided papers. However, it can be inferred that the ester is composed of a butyl group attached to the hexanoate moiety through an ester linkage. The structure of related compounds, such as butyl butyrate, has been optimized using lipases as catalysts, which could provide insights into the structural considerations for butyl hexanoate synthesis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of butyl hexanoate primarily include esterification processes. Enzymatic esterification in organic media has been studied, highlighting the role of water and organic solvents in the kinetics and yield of ester synthesis . The enzymatic route offers a biocatalytic alternative to chemical synthesis, potentially leading to more environmentally friendly processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of butyl hexanoate are not extensively covered in the provided papers. However, the ester's solubility and phase behavior in different solvents, such as ionic liquids and DES, are crucial for its synthesis and applications . The interaction of butanol, a precursor of butyl hexanoate, with various solution surfaces has been investigated, providing insights into the behavior of alcohol-based esters at interfaces .
Relevant Case Studies
Case studies on the synthesis of butyl hexanoate and related esters provide practical examples of the compound's production. The use of ionic liquids and DES in the synthesis process represents innovative approaches to esterification, offering potential improvements in efficiency and sustainability . Additionally, the optimization of butyl butyrate synthesis using lipases could serve as a model for the enzymatic production of butyl hexanoate .
Scientific Research Applications
Esterification Processes and Catalysis:
- Butyl hexanoate is synthesized through Fischer esterification, a process traditionally using mineral acid as a catalyst. Researchers Zeng et al. (2020) explored using ionic liquid 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIm][HSO4]) as a dual catalyst-solvent for this esterification, offering advantages like reduced side reactions and corrosion issues (Zeng et al., 2020).
- Zhou et al. (2020) investigated the use of deep eutectic solvent (DES) as a dual solvent-catalyst in the reactive extraction process for butyl hexanoate synthesis, highlighting its role in the food, beverage, and cosmetic industries (Zhou et al., 2020).
- Chen Zhisheng (2011) and Wang Zhao-zhi (2011) conducted studies on the synthesis of butyl hexanoate using solid superacids as catalysts, emphasizing the optimization of reaction conditions for higher esterification rates (Chen Zhisheng, 2011); (Wang Zhao-zhi, 2011).
Agricultural Applications:
- In agriculture, Zhang et al. (1999) identified butyl hexanoate as a key component in a new blend of apple volatiles attractive to the apple maggot, Rhagoletis pomonella. This discovery has implications for developing more effective pest control strategies (Zhang et al., 1999).
Food and Beverage Industry:
- Pen (2014) studied the catalytic synthesis of butyl hexanoate, a flavoring used in wines, focusing on the optimization of reaction conditions for efficient esterification (Pen, 2014).
Biofuel Research:
- Poures et al. (2017) investigated 1-hexanol, a related compound, as a sustainable biofuel in diesel engines, highlighting its potential viability as a biofuel with modifications to existing engines. This research indirectly relates to butyl hexanoate due to its chemical similarities (Poures et al., 2017).
Safety And Hazards
Butyl hexanoate has low toxicity by ingestion and skin contact . It is a skin irritant . When heated to decomposition, it emits acrid smoke and irritating fumes . It is combustible and vapors are heavier than air and may spread along floors . It forms explosive mixtures with air on intense heating .
Relevant Papers
The paper “Reactive Extraction for Synthesizing Long Chain Ester Butyl Hexanoate Intensified by Deep Eutectic Solvent” discusses the synthesis of Butyl hexanoate . Another paper titled “Catalytic Synthesis of Butyl Hexanoate” also discusses its synthesis .
properties
IUPAC Name |
butyl hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-3-5-7-8-10(11)12-9-6-4-2/h3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRPDTXKGSIXMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060824 | |
Record name | Hexanoic acid, butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid with a pineapple odour | |
Record name | Butyl hexanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040211 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Butyl hexanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/219/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
208.00 °C. @ 760.00 mm Hg | |
Record name | Butyl hexanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040211 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
0.8623 | |
Record name | Butyl hexanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/219/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Butyl hexanoate | |
CAS RN |
626-82-4 | |
Record name | Butyl hexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyl caprylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butyl hexanoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4022 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Hexanoic acid, butyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexanoic acid, butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyl hexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.968 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTYL HEXANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EBK588Q27T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Butyl hexanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040211 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-68.4 °C | |
Record name | Butyl hexanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040211 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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